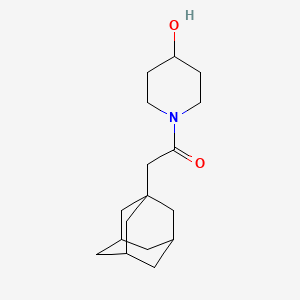![molecular formula C12H22N2O2 B7501373 N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide, also known as DMAC, is a chemical compound that has been widely used in scientific research. It is a derivative of cyclohexanecarboxamide and contains a dimethylamino group and a ketone group. DMAC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide is not fully understood, but it is believed to act as a nucleophile in chemical reactions. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide has also been shown to inhibit the activity of other enzymes such as butyrylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide has also been found to be a potent inhibitor of tumor cell growth and has been investigated for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide is a versatile reagent that can be used in a variety of chemical reactions. It is relatively inexpensive and easy to obtain, making it a popular choice in scientific research. However, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide can be toxic and must be handled with care. It is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research involving N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide. One area of interest is the development of new synthetic methods using N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide as a reagent. N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide has been found to be a useful tool in the study of protein-ligand interactions and may have applications in drug discovery.
Synthesemethoden
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide involves the reaction of N-methylcyclohexanecarboxamide with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. This process yields N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide as a white crystalline solid with a melting point of 75-77°C.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide has been used in scientific research as a reagent for the synthesis of various compounds, including peptides and heterocycles. It has also been used as a solvent for the preparation of pharmaceuticals and as a catalyst in chemical reactions. N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide has been found to be a useful tool in the study of enzyme kinetics and protein structure.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13(2)11(15)9-14(3)12(16)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNJHIZCOLBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)



![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)